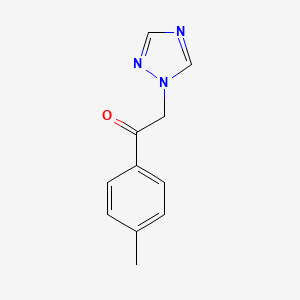

![molecular formula C11H16N4 B5618160 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5618160.png)

1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine involves several chemical pathways. One method reported uses Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate as a starting material to develop ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates under solvent-free conditions, highlighting the compound's versatility in synthesis processes (Meziane, 1998). Another approach involves transamination reactions using ethyl 2-(1H-benzimidazol-2-yl)-3-dimethylamino-acrylate, emphasizing the compound's ability to undergo chemical transformations to yield diverse derivatives (Brugidou et al., 1999).

Molecular Structure Analysis

The molecular structure of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine is characterized by a benzimidazole core substituted with a dimethylaminoethyl group. This structure is crucial for the compound's chemical behavior and interactions. The conformational properties of the dimethylamino group in similar structures have been studied, revealing that the amino group tends to be coplanar with the ring, affecting the molecule's overall geometry and reactivity (Benassi et al., 1985).

Chemical Reactions and Properties

1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-2-amine participates in various chemical reactions, highlighting its reactivity and potential for functionalization. A notable reaction pathway involves its transformation into 1-(N-Nitrosoalkylamino)benzimidazoles via nitrosation, indicating its utility in synthesizing nitrogen-containing heterocycles with potential biological activities (Pozharskii et al., 1998).

Physical Properties Analysis

The physical properties of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. For example, the intramolecular N-H...O hydrogen bonds and the planarity of the molecule can affect its solubility and crystallization behavior. While specific data on this compound are not directly available, analogous compounds provide insight into how structural features influence physical properties (Walczak et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine, including acidity, basicity, and reactivity towards various reagents, are essential for understanding its behavior in different chemical environments. Studies on similar benzimidazole derivatives reveal that the presence of the dimethylamino group significantly influences the compound's basicity and its interactions with acids and bases, affecting its potential applications in synthesis and materials science (Deng et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[2-(dimethylamino)ethyl]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-14(2)7-8-15-10-6-4-3-5-9(10)13-11(15)12/h3-6H,7-8H2,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILUPJDRTVRYTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24784282 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Dimethylamino-ethyl)-1H-benzoimidazol-2-ylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5618079.png)

![4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5618085.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5618090.png)

![8-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5618110.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl}ethyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5618114.png)

![4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5618122.png)

![4-[(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B5618138.png)

![N-[3-(2-furyl)propyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5618142.png)

![7-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618151.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine](/img/structure/B5618162.png)

![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)

![3-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5618168.png)